2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
CAS No.: 749920-15-8
Cat. No.: VC8472694
Molecular Formula: C16H18ClNO
Molecular Weight: 275.77 g/mol
* For research use only. Not for human or veterinary use.
![2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one - 749920-15-8](/images/structure/VC8472694.png)
Specification
CAS No. | 749920-15-8 |
---|---|
Molecular Formula | C16H18ClNO |
Molecular Weight | 275.77 g/mol |
IUPAC Name | 2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Standard InChI | InChI=1S/C16H18ClNO/c1-10-5-11(2)7-14(6-10)18-12(3)8-15(13(18)4)16(19)9-17/h5-8H,9H2,1-4H3 |
Standard InChI Key | TXBANKQTNXOZPT-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1)N2C(=CC(=C2C)C(=O)CCl)C)C |
Canonical SMILES | CC1=CC(=CC(=C1)N2C(=CC(=C2C)C(=O)CCl)C)C |
Introduction
Chemical Identity and Structural Features
2-Chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one is a heterocyclic organic compound featuring a pyrrole ring substituted with methyl groups at the 2- and 5-positions, a 3,5-dimethylphenyl group at the 1-position, and a chloroacetyl moiety at the 3-position. Its molecular formula is C₁₇H₁₈ClNO, with a molecular weight of 287.79 g/mol (calculated). The compound’s IUPAC name reflects its substitution pattern, distinguishing it from closely related analogs such as those with 3,4-dimethylphenyl or 4-methylphenyl groups .
Table 1: Comparative Structural Analysis of Chlorinated Pyrrole Derivatives
The 3,5-dimethylphenyl group introduces steric and electronic effects distinct from other substitution patterns, potentially altering reactivity and biological activity .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of pyrrole-based chlorinated ethanones typically involves multi-step protocols:
-
Pyrrole Ring Formation: Knorr pyrrole synthesis or Paal-Knorr condensation, using diketones and amines, generates the core heterocycle.
-
Substituent Introduction: Friedel-Crafts acylation or nucleophilic aromatic substitution attaches the aryl group (e.g., 3,5-dimethylphenyl) to the pyrrole nitrogen .
-
Chloroacetylation: Reaction with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) introduces the chloroacetyl group .
Example Reaction:
Industrial Scalability
Industrial production employs continuous-flow reactors to optimize temperature (80–120°C) and pressure control, enhancing yield (>75%) and purity (>95%) . Purification via column chromatography or recrystallization (using ethanol/water mixtures) isolates the final product.
Physicochemical Properties
Solubility and Stability
-
Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the ketone and chloro groups. Limited solubility in water (<0.1 mg/mL) .
-
Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions, releasing HCl .
Spectroscopic Data
-
IR (KBr): Strong absorption at 1,710 cm⁻¹ (C=O stretch), 760 cm⁻¹ (C-Cl stretch).
-
¹H NMR (CDCl₃): δ 2.25 (s, 6H, Ar-CH₃), 2.40 (s, 3H, pyrrole-CH₃), 4.60 (s, 2H, COCH₂Cl) .
Reactivity and Functionalization
Nucleophilic Substitution
The chloroacetyl group undergoes substitution with nucleophiles (e.g., amines, thiols) to yield amides or sulfides. For example:
Reaction rates depend on the nucleophile’s strength and solvent polarity .
Reduction and Oxidation
-
Reduction: LiAlH₄ reduces the ketone to a secondary alcohol, while catalytic hydrogenation saturates the pyrrole ring.
-
Oxidation: KMnO₄ oxidizes the methyl groups to carboxylic acids under vigorous conditions .
Biological and Industrial Applications
Material Science Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume